molecular formula C13H11I2NO2 B12642945 4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one CAS No. 920490-67-1

4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one

Cat. No.: B12642945
CAS No.: 920490-67-1
M. Wt: 467.04 g/mol
InChI Key: ZDBRWRARTAVTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of benzyloxy and diiodo substituents on the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3,5-diiodo-1-methylpyridin-2(1H)-one and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The starting materials are mixed and heated to promote the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The benzyloxy and diiodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridinones.

Scientific Research Applications

4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-3-methoxybenzaldehyde: This compound shares the benzyloxy group but differs in its core structure and substituents.

Uniqueness

4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one is unique due to the presence of both benzyloxy and diiodo groups on the pyridinone ring

Properties

CAS No.

920490-67-1

Molecular Formula

C13H11I2NO2

Molecular Weight

467.04 g/mol

IUPAC Name

3,5-diiodo-1-methyl-4-phenylmethoxypyridin-2-one

InChI

InChI=1S/C13H11I2NO2/c1-16-7-10(14)12(11(15)13(16)17)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

ZDBRWRARTAVTSB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C(C1=O)I)OCC2=CC=CC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.